4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine
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Overview
Description
4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine is a chemical compound with the molecular formula C15H20N4O4. It is a derivative of morpholine and contains a nitro group and a piperazine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine typically involves the following steps:
Nitration: The starting material, 4-piperazin-1-ylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Activation: The nitro group is then activated to form a reactive intermediate.
Morpholine Coupling: The activated intermediate is coupled with morpholine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and amides.
Substitution: Substituted piperazines and morpholines.
Scientific Research Applications
4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity, affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine is similar to other compounds containing nitro groups and piperazine rings, such as:
Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate
4-[3-Nitro-4-(piperazin-1-yl)benzoyl]morpholine
its unique structure and properties set it apart from these compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl-(3-nitro-4-piperazin-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-15(18-7-9-23-10-8-18)12-1-2-13(14(11-12)19(21)22)17-5-3-16-4-6-17/h1-2,11,16H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQKRKODRQRDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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